molecular formula C5H8ClN3O B578597 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol CAS No. 1256643-20-5

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol

Cat. No. B578597
M. Wt: 161.589
InChI Key: XSLKVRZOQUPPCE-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles contain three nitrogen atoms and two carbon atoms . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole compounds are diverse and depend on the specific compound and conditions. For example, some 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds vary widely depending on the specific compound. For example, some 1,2,4-triazole derivatives have been characterized by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Scientific Research Applications

Antifungal Activities

Compounds related to "3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol" have been investigated for their antifungal properties. For example, the synthesis of 1,2,3-triazole derivatives and their in vitro antifungal evaluation on Candida strains have been explored, revealing that halogen-substituted triazoles exhibit promising antifungal profiles, which could lead to the development of new antifungal agents (Lima-Neto et al., 2012).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of triazole derivatives, including the study of their physical and chemical properties. This includes the creation and analysis of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, which involves complex synthesis methodologies and the characterization of new compounds using modern analytical techniques (Tatyana et al., 2019).

Biological and Photophysical Properties

The research also extends to assessing the biological and photophysical properties of triazole derivatives. For instance, fluorescent markers produced by cardanol and glycerol, industrial waste materials, have been evaluated for their toxic effects across different biological models, demonstrating low acute toxicity and suggesting potential for environmental applications (Pelizaro et al., 2019).

Application in Chemical Synthesis

Additionally, the role of triazole derivatives in chemical synthesis has been explored, such as in the microwave-assisted synthesis of double-headed derivatives with potential antifungal activities, highlighting the efficiency and rapidity of such synthetic approaches (Haggam, 2021).

Safety And Hazards

The safety and hazards of 1,2,4-triazole compounds depend on the specific compound. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines, but with weak cytotoxic effects toward normal cells .

Future Directions

The future research in 1,2,4-triazole compounds is likely to focus on the discovery and development of more effective and potent agents, with improved pharmacokinetics, pharmacological, and toxicological properties . This includes finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKVRZOQUPPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol

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